(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
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Overview
Description
(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a benzhydryl group attached to a pyridine ring, and two phenyl groups attached to a dihydrooxazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Attachment of Phenyl Groups: The phenyl groups can be introduced through Grignard reactions or other suitable methods.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrothiazole: Similar structure but with a sulfur atom instead of an oxygen atom in the ring.
(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydroimidazole: Similar structure but with an additional nitrogen atom in the ring.
Uniqueness
The uniqueness of (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole lies in its specific combination of functional groups and ring structure, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(4S,5S)-2-(6-benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h1-23,30-32H/t31-,32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZOZINDRTXEEQ-ACHIHNKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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